molecular formula C14H20Cl2N4 B13718848 1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride

1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride

Cat. No.: B13718848
M. Wt: 315.2 g/mol
InChI Key: DNTNWGLKOASMKX-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the vinyl groups and the butyl linker. The final step involves the formation of the chloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Scientific Research Applications

1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The imidazole rings in the compound play a crucial role in its binding affinity and specificity. The vinyl groups and butyl linker contribute to the overall stability and solubility of the compound, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

1-Vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride can be compared with other imidazole-based compounds, such as:

The uniqueness of 1-vinyl-3-(4-(3-vinyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazol-3-ium chloride lies in its dual imidazole rings and vinyl groups, which provide enhanced reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

IUPAC Name

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dichloride

InChI

InChI=1S/C14H20N4.2ClH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2

InChI Key

DNTNWGLKOASMKX-UHFFFAOYSA-L

Canonical SMILES

C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Cl-].[Cl-]

Origin of Product

United States

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